molecular formula C21H19ClFN3O2S B2413627 N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide CAS No. 895803-42-6

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B2413627
CAS No.: 895803-42-6
M. Wt: 431.91
InChI Key: ABUWUFLJEDHAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H19ClFN3O2S and its molecular weight is 431.91. The purity is usually 95%.
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Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c1-12-3-6-15(22)11-17(12)26-20(28)19(27)24-10-9-18-13(2)25-21(29-18)14-4-7-16(23)8-5-14/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWUFLJEDHAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that indicates potential biological activity. Its unique combination of halogenated phenyl groups and oxalamide linkage suggests it may interact effectively with various biological targets, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research.

Molecular Characteristics

  • Molecular Formula : C20H24ClF N3O2S
  • Molecular Weight : Approximately 424.88 g/mol
  • Structural Features : The compound features two distinct aromatic systems and a piperazine moiety, which may enhance its lipophilicity and influence pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium smegmatis

These findings suggest that the compound could serve as a promising candidate for antibiotic development, particularly against resistant bacterial strains .

Anticancer Activity

Preliminary studies have shown that this compound may also possess anticancer properties. The structural characteristics suggest potential effectiveness in modulating specific biological pathways involved in cancer cell proliferation. Interaction studies are crucial to understanding how this compound binds to receptors or enzymes implicated in cancer processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various synthesized compounds, including derivatives of oxalamides. The results demonstrated that certain compounds exhibited potent activity against both gram-positive bacteria and mycobacteria, outperforming several clinically used antibiotics. Specifically, derivatives with similar structures showed significant inhibition against MRSA and other resistant strains .

CompoundActivity AgainstNotes
Compound AMRSAHighly effective
Compound BMycobacterium smegmatisComparable to standard antibiotics
N1-(5-chloro-...)Potentially effectiveFurther studies needed

Study 2: Cytotoxicity Profiles

In another investigation, the cytotoxic profiles of various oxalamide derivatives were assessed on cancer cell lines. The study revealed that some compounds exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating a favorable therapeutic index.

Cell LineIC50 (µM)Remarks
HeLa15Significant cytotoxicity observed
MCF720Moderate activity
Normal Fibroblasts>100Low toxicity

The proposed mechanism of action for this compound involves:

  • Receptor Binding : The compound's structure allows for selective binding to specific receptors involved in disease pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for bacterial growth and cancer cell proliferation.

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